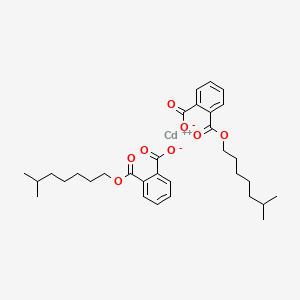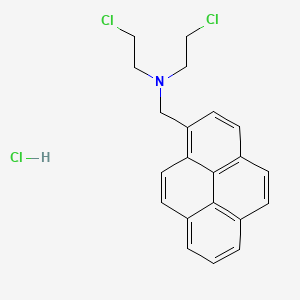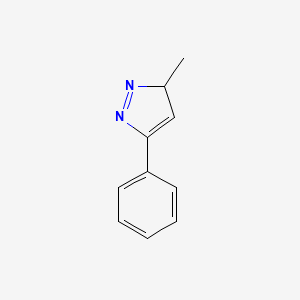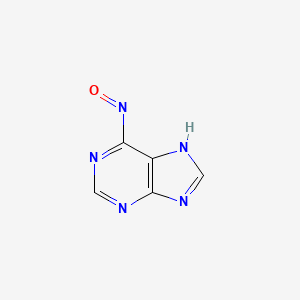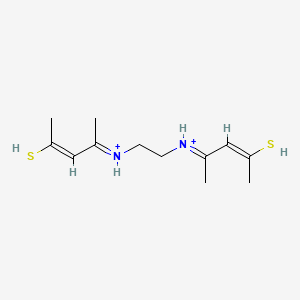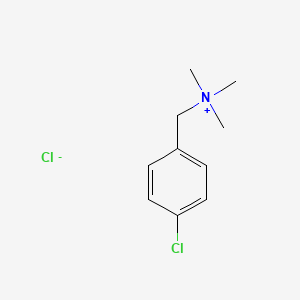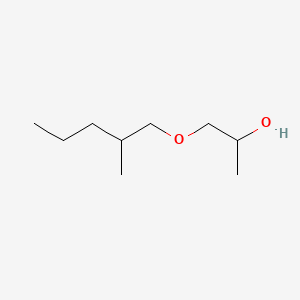
2-Propanol, 1-((2-methylpentyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((2-methylpentyl)oxy)- is an organic compound with the molecular formula C10H22O2. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 2-methylpentyl group. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-methylpentyl)oxy)- typically involves the reaction of 2-propanol with 2-methylpentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Propanol+2-MethylpentanolAcid Catalyst2-Propanol, 1-((2-methylpentyl)oxy)-+Water
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-((2-methylpentyl)oxy)- involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-((2-methylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Compounds with different functional groups replacing the 2-methylpentyl group.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-((2-methylpentyl)oxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-((2-methylpentyl)oxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-methoxy-: Similar in structure but with a methoxy group instead of a 2-methylpentyl group.
2-Propanol, 1-butoxy-: Contains a butoxy group instead of a 2-methylpentyl group.
Uniqueness
2-Propanol, 1-((2-methylpentyl)oxy)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
125328-92-9 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-(2-methylpentoxy)propan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
XUCRSLQNBTWVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)COCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




